1-[2-(3-Bromophenoxy)ethyl]azepane;oxalic acid
Overview
Description
1-[2-(3-Bromophenoxy)ethyl]azepane;oxalic acid is a chemical compound with the molecular formula C16H22BrNO5. It is a derivative of azepane, a seven-membered heterocyclic compound containing nitrogen. The compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-[2-(3-Bromophenoxy)ethyl]azepane;oxalic acid typically involves the reaction of 3-bromophenol with 2-chloroethylazepane in the presence of a base to form 1-[2-(3-Bromophenoxy)ethyl]azepane. This intermediate is then reacted with oxalic acid to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require heating to facilitate the reaction.
Chemical Reactions Analysis
1-[2-(3-Bromophenoxy)ethyl]azepane;oxalic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Hydrolysis: The ester linkage in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate.
Scientific Research Applications
1-[2-(3-Bromophenoxy)ethyl]azepane;oxalic acid is used in various scientific research fields, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[2-(3-Bromophenoxy)ethyl]azepane;oxalic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-[2-(3-Bromophenoxy)ethyl]azepane;oxalic acid can be compared with other similar compounds, such as:
1-[2-(3-Chlorophenoxy)ethyl]azepane: Similar structure but with a chlorine atom instead of bromine.
1-[2-(3-Fluorophenoxy)ethyl]azepane: Similar structure but with a fluorine atom instead of bromine.
1-[2-(3-Methylphenoxy)ethyl]azepane: Similar structure but with a methyl group instead of bromine.
These compounds share similar chemical properties but may exhibit different reactivity and biological activities due to the different substituents on the phenoxy group.
Properties
IUPAC Name |
1-[2-(3-bromophenoxy)ethyl]azepane;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO.C2H2O4/c15-13-6-5-7-14(12-13)17-11-10-16-8-3-1-2-4-9-16;3-1(4)2(5)6/h5-7,12H,1-4,8-11H2;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWOFPZGSESSGQB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CCOC2=CC(=CC=C2)Br.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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